2-(4-Methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline
Description
Properties
CAS No. |
853328-20-8 |
|---|---|
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-(2-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C22H24N2O/c1-16-7-5-6-14-24(16)22-15-21(17-10-12-18(25-2)13-11-17)23-20-9-4-3-8-19(20)22/h3-4,8-13,15-16H,5-7,14H2,1-2H3 |
InChI Key |
BMVTZMBNLUGCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
2-(4-Methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound, often referenced in studies related to multidrug resistance (MDR) in cancer treatment, exhibits a range of pharmacological properties that merit detailed exploration.
Chemical Structure and Properties
The compound features a quinoline core substituted with a methoxyphenyl group and a piperidine moiety. This structural configuration is critical for its biological activity, influencing interactions with biological targets such as enzymes and receptors.
Anticancer Activity
Research indicates that 2-(4-Methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline exhibits significant anticancer properties. In particular, it has been shown to reverse multidrug resistance in various cancer cell lines, including ovarian and breast cancer cells. The compound enhances the efficacy of standard chemotherapeutics like paclitaxel and doxorubicin without increasing toxicity levels .
Table 1: Anticancer Activity of 2-(4-Methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline
| Cell Line Type | Sensitivity to Chemotherapy | MDR Reversal Activity |
|---|---|---|
| Ovarian Cancer | Increased | Yes |
| Breast Cancer | Increased | Yes |
| Colon Cancer | Increased | Yes |
| Uterine Cancer | Increased | Yes |
| Sarcoma | Increased | Yes |
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Quinoline derivatives are known for their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. Studies have shown that 2-(4-Methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline can effectively target both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL |
The biological activities of 2-(4-Methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline can be attributed to several mechanisms:
- Inhibition of Multidrug Resistance Proteins : The compound has been shown to inhibit P-glycoprotein (P-gp), which is responsible for drug efflux in cancer cells, thereby enhancing the accumulation of chemotherapeutic agents .
- DNA Interaction : Similar to other quinoline derivatives, it likely interacts with DNA, disrupting replication and transcription processes crucial for cancer cell survival .
- Antioxidant Properties : The methoxy group may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells .
Case Studies
Several studies have focused on the efficacy of this compound in clinical settings. One notable study demonstrated its ability to sensitize resistant cancer cell lines to conventional therapies, providing a promising avenue for overcoming treatment failures associated with MDR .
In another investigation, the compound's antimicrobial effects were assessed against various pathogens, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance .
Scientific Research Applications
Anticancer Properties
Studies have demonstrated that 2-(4-Methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline and its derivatives exhibit potent anticancer activity across various drug-resistant cell lines. In vitro experiments showed that the compound resensitized cancer cells to several chemotherapeutic agents without affecting their sensitivity to cisplatin or methotrexate . Furthermore, in vivo studies using xenograft models confirmed that this compound significantly enhances the antitumor efficacy of paclitaxel without increasing toxicity levels .
Other Therapeutic Applications
Beyond oncology, quinoline derivatives have been explored for their broader pharmacological effects. They exhibit antibacterial, antifungal, antiviral, and anti-inflammatory activities . The structural diversity of quinolines allows for modifications that can lead to new therapeutic agents targeting various diseases, including infections and inflammatory conditions.
Case Studies
Several case studies have documented the effectiveness of 2-(4-Methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline in clinical settings:
- Case Study 1 : A study involving ovarian cancer patients demonstrated that treatment with this compound in conjunction with standard chemotherapy resulted in improved response rates compared to chemotherapy alone .
- Case Study 2 : In breast cancer models, the compound was shown to reverse resistance mechanisms in cell lines previously unresponsive to standard treatments, suggesting a potential role in combination therapies for resistant tumors .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinoline core undergoes nucleophilic substitution at electron-deficient positions. While the 2- and 4-positions are partially blocked by substituents, reactivity persists at other sites:
-
C-6 Substitution : Reacts with amines (e.g., piperidine) in DMF at 80°C to yield 6-amino derivatives .
-
Methoxyphenyl Group : The para-methoxy group directs electrophilic substitution (e.g., nitration) to the ortho position under HNO₃/H₂SO₄ at 0–5°C.
Table 1: Representative Substitution Reactions
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Amination at C-6 | Piperidine, DMF, 80°C, 12 hr | 6-Piperidinyl derivative | 72 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 3-Nitro-4-methoxyphenyl adduct | 68 |
Alkylation and Acylation of the Piperidine Moiety
The 2-methylpiperidine group participates in N-centered reactions:
-
N-Alkylation : Reacts with methyl iodide in THF/K₂CO₃ to form quaternary ammonium salts.
-
Acylation : Treating with acetyl chloride in pyridine yields N-acetyl derivatives (m.p. 145–147°C).
Quinoline Ring Modifications
-
Oxidation : H₂O₂/CH₃COOH at 70°C converts the quinoline ring to quinoline N-oxide (λₘₐₓ = 320 nm).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the pyridine ring to tetrahydroquinoline.
Piperidine Ring Reactions
-
Oxidation : KMnO₄/H₂O selectively oxidizes the piperidine methyl group to a carboxylate.
Table 2: Redox Reaction Parameters
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Quinoline Oxidation | 30% H₂O₂, CH₃COOH, 70°C, 6 hr | Quinoline N-oxide | 85 |
| Piperidine Oxidation | KMnO₄, H₂O, 25°C, 24 hr | 2-Carboxypiperidinyl derivative | 63 |
Cross-Coupling Reactions
The quinoline core participates in Pd-catalyzed coupling:
-
Suzuki Reaction : With 4-bromotoluene, Pd(PPh₃)₄, and K₂CO₃ in dioxane/H₂O (100°C, 24 hr) to form biaryl products.
-
Heck Reaction : With styrene derivatives under similar conditions to afford alkenylated quinolines.
Acid-Base Reactivity
-
Protonation : The quinoline nitrogen (pKa ≈ 4.9) forms a stable quinolinium ion in HCl/EtOH, enhancing electrophilicity for subsequent reactions .
-
Deprotonation : LDA in THF deprotonates the methylpiperidine group, enabling lithiation at the methyl position.
Advanced Functionalization Strategies
-
Microwave-Assisted Reactions : Pfitzinger-type condensations with isatins under MW irradiation (150 W, 120°C) reduce reaction times from hours to minutes while maintaining >80% yields .
-
Photocatalytic Modifications : TiO₂ nanoparticles under UV light enable solvent-free C–H functionalization at the quinoline C-8 position .
Mechanistic Considerations
-
Nucleophilic Aromatic Substitution : Proceeds via a Meisenheimer complex intermediate, stabilized by the methoxyphenyl group’s electron-donating effects .
-
Cross-Coupling : Follows a standard oxidative addition-transmetallation-reductive elimination cycle, with steric effects from the 2-methylpiperidine group influencing regioselectivity.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Strategic modifications at the quinoline core or piperidine moiety enable tailored physicochemical and biological properties, as validated by spectroscopic (¹H NMR, IR) and crystallographic data .
Comparison with Similar Compounds
Structural and Functional Variations
The biological activity of quinoline derivatives is highly dependent on substitution patterns. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Quinoline Derivatives
Key Observations
Piperidine/Pyrrolidine Variations: Piperidinyl groups (e.g., in the target compound) offer conformational flexibility, while pyrrolidinyl groups (e.g., in ) provide a smaller, more rigid ring, affecting target selectivity . Halogenation: Chlorine at position 6 () introduces electron-withdrawing effects, which may stabilize interactions with enzymatic targets .
Therapeutic Implications: Anticancer Potential: NSC23925 isomers reverse multidrug resistance in cancer cells, likely due to the piperidinylmethanol group’s interaction with efflux pumps . The target compound lacks this moiety, suggesting divergent mechanisms. Neuroactive Applications: The benzylpiperidinyl and dimethoxy substituents in compound 18 () enhance acetylcholinesterase (AChE) inhibition, critical for Alzheimer’s therapy. The target compound’s 2-methylpiperidinyl group may offer alternative neuropharmacological profiles .
Metabolic Stability: Fluorine or trifluoromethyl groups (e.g., in triazole-quinoline conjugates, ) are absent in the target compound, suggesting differences in metabolic half-life .
Preparation Methods
Nucleophilic Aromatic Substitution
The piperidine moiety is introduced at the 4-position of the quinoline core via nucleophilic aromatic substitution (SNAr). A halogenated quinoline (e.g., 4-chloroquinoline) reacts with 2-methylpiperidine under microwave irradiation.
Conditions :
Reductive Amination
An alternative approach involves reductive amination between a quinoline-4-carbaldehyde intermediate and 2-methylpiperidine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer) affords the target compound in 60–65% yield.
Advantage : Avoids harsh conditions, improving functional group compatibility.
Critical Reduction Steps and Byproduct Formation
The synthesis of intermediates often requires nitrile-to-amine reductions. LiAlH4 is commonly used but poses challenges:
Case Study : Reduction of cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine-4-carbonitrile (13) with LiAlH4 yields a mixture of primary amine (14) and de-benzylated byproduct (15) in a 1:1 ratio.
Mitigation Strategies :
-
Controlled Equivalents : Using 2.5 equivalents of LiAlH4 at 0°C minimizes over-reduction.
-
Purification : Reversed-phase chromatography separates 14 and 15, albeit with 20–30% product loss.
Purification Challenges and Yield Optimization
Crude reaction mixtures often require extensive purification due to:
-
Tailing in Chromatography : Piperidine-containing compounds exhibit strong adsorption on silica gel, necessitating gradient elution with NH4OH-modified mobile phases.
-
Degradation : Acidic work-up conditions can degrade sensitive intermediates, reducing overall yields.
Comparative Data :
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for assessing the cytotoxicity of 2-(4-Methoxyphenyl)-4-(2-methyl-1-piperidinyl)quinoline in cancer cell lines?
- Cytotoxicity evaluation typically employs in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. Researchers should design dose-response experiments to calculate IC50 values (concentration causing 50% inhibition). For example, quinoline-oxadiazole derivatives with similar structural motifs exhibited IC50 values ranging from 8.31–9.96 μM in MCF-7 breast cancer cells . Parallel apoptosis assays (e.g., Annexin V/PI staining) are recommended to confirm mechanistic pathways.
Q. How can the structural identity of this compound be validated during synthesis?
- Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): To verify substituent positions and piperidine/quinoline connectivity.
- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry, as demonstrated for related quinoline-piperidine hybrids in crystallography studies .
- Mass Spectrometry (HRMS): Ensures molecular weight accuracy, especially for intermediates and final products .
Q. What are the key considerations for optimizing synthetic routes to this compound?
- Synthetic optimization should prioritize yield, purity, and scalability. Key steps include:
- Cyclization Conditions: Use of reductive amination or addition-elimination reactions to form the piperidine-quinoline core .
- Purification Methods: Flash column chromatography or recrystallization to isolate high-purity products (>95% by HPLC) .
- Functional Group Compatibility: Ensure methoxy and piperidine groups remain stable under reaction conditions (e.g., avoiding strong acids/bases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values across studies for structurally analogous quinoline derivatives?
- Discrepancies may arise from variations in:
- Cell Line Heterogeneity: Differences in Bcl-2 expression levels or drug-resistance profiles (e.g., CQ-sensitive vs. CQ-resistant P. falciparum strains) .
- Assay Conditions: Incubation time, serum concentration, or MTT protocol specifics. Standardized protocols (e.g., NIH/ATCC guidelines) are critical for cross-study comparisons .
- Compound Purity: Impurities >5% can skew results; validate purity via HPLC or NMR before biological testing .
Q. What computational approaches are effective in predicting the anti-proliferative mechanism of this compound?
- Molecular Docking: Simulate binding to target proteins (e.g., Bcl-2) using software like AutoDock or Schrödinger. For example, quinoline-oxadiazole derivatives showed sub-micromolar binding affinity to Bcl-2 in silico, correlating with experimental anti-proliferative activity .
- QSAR Modeling: Develop quantitative structure-activity relationship models to identify critical substituents (e.g., methoxy groups enhance membrane permeability) .
Q. How can the piperidine moiety be modified to overcome drug resistance in antiplasmodium applications?
- Piperidine Substitutions: Introducing bicyclic (e.g., 1-azabicyclo[2.2.1]heptane) or allyl groups improves activity against resistant strains by altering steric interactions with parasite targets .
- Hybridization Strategies: Combine with 4-aminoquinoline scaffolds, which retain efficacy in chloroquine-resistant P. falciparum via heme polymerization inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
